1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea 1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Brand Name: Vulcanchem
CAS No.: 2096994-84-0
VCID: VC11697738
InChI: InChI=1S/C21H27BN2O3/c1-14-10-11-18(15(2)12-14)24-19(25)23-17-9-7-8-16(13-17)22-26-20(3,4)21(5,6)27-22/h7-13H,1-6H3,(H2,23,24,25)
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=C(C=C(C=C3)C)C
Molecular Formula: C21H27BN2O3
Molecular Weight: 366.3 g/mol

1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

CAS No.: 2096994-84-0

Cat. No.: VC11697738

Molecular Formula: C21H27BN2O3

Molecular Weight: 366.3 g/mol

* For research use only. Not for human or veterinary use.

1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea - 2096994-84-0

Specification

CAS No. 2096994-84-0
Molecular Formula C21H27BN2O3
Molecular Weight 366.3 g/mol
IUPAC Name 1-(2,4-dimethylphenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Standard InChI InChI=1S/C21H27BN2O3/c1-14-10-11-18(15(2)12-14)24-19(25)23-17-9-7-8-16(13-17)22-26-20(3,4)21(5,6)27-22/h7-13H,1-6H3,(H2,23,24,25)
Standard InChI Key VEXNVWBODUDMBR-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=C(C=C(C=C3)C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=C(C=C(C=C3)C)C

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Architecture

The systematic IUPAC name, 1-(2,4-dimethylphenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea, delineates its core structure:

  • A urea backbone (-NH-C(=O)-NH-) linking two aromatic rings.

  • A 2,4-dimethylphenyl group on one terminus.

  • A 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl group on the opposing terminus.

The boronic ester moiety (dioxaborolane) confers stability and reactivity for cross-coupling reactions, while the urea linkage offers hydrogen-bonding capacity.

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Number2096994-84-0
Molecular FormulaC<sub>21</sub>H<sub>27</sub>BN<sub>2</sub>O<sub>3</sub>
Molecular Weight366.3 g/mol
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=C(C=C(C=C3)C)C

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step protocol:

  • Preparation of the Boronic Ester Precursor:

    • Suzuki-Miyaura coupling or direct borylation of a halogenated phenyl intermediate using bis(pinacolato)diboron (B<sub>2</sub>pin<sub>2</sub>) in the presence of palladium or copper catalysts.

  • Urea Formation:

    • Reaction of 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with 2,4-dimethylphenyl isocyanate under anhydrous conditions.

Scheme 1: Representative Synthetic Route

  • Borylation:
    3-Bromophenylurea+B2pin2Pd catalystBoronic ester intermediate\text{3-Bromophenylurea} + \text{B}_2\text{pin}_2 \xrightarrow{\text{Pd catalyst}} \text{Boronic ester intermediate}

  • Isocyanate Coupling:
    Boronic ester intermediate+2,4-Dimethylphenyl isocyanateTarget compound\text{Boronic ester intermediate} + \text{2,4-Dimethylphenyl isocyanate} \rightarrow \text{Target compound}

Physicochemical Properties

Stability and Solubility

  • Stability: The tetramethyl dioxaborolane group enhances air and moisture stability compared to free boronic acids, though prolonged exposure to humidity should be avoided.

  • Solubility: Demonstrates limited aqueous solubility but dissolves in polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) and chlorinated solvents (e.g., dichloromethane) .

Table 2: Physical Properties

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
LogP (Partition)Estimated ~3.8 (ChemAxon)

Reactivity and Functional Utility

Boronic Ester Reactivity

The tetramethyl-1,3,2-dioxaborolan-2-yl group enables participation in Suzuki-Miyaura cross-coupling reactions, forming biaryl structures critical in pharmaceutical intermediates. For example:
Ar-Bpin+Ar’-XPdAr-Ar’+Bpin-X\text{Ar-Bpin} + \text{Ar'-X} \xrightarrow{\text{Pd}} \text{Ar-Ar'} + \text{Bpin-X}

Urea Group Interactions

The urea moiety engages in hydrogen bonding with biological targets, making it valuable in drug design for kinase inhibition or protein-binding applications.

Applications in Research

Medicinal Chemistry

  • Kinase Inhibitors: Structural analogs have been explored as ATP-competitive inhibitors in oncology.

  • Proteasome Inhibitors: Boronic acid derivatives are known for targeting the 20S proteasome, with clinical analogs like bortezomib.

Materials Science

  • Polymer Synthesis: Boronic esters serve as crosslinkers in stimuli-responsive hydrogels.

  • Sensors: Utilized in fluorescence-based detection systems for saccharides or reactive oxygen species.

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